N-cyclopentyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound).
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reactants, products, the conditions of the reaction, and the mechanism.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Antitubercular Activity
Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. Among the screened compounds, several showed significant antimycobacterial activity, indicating the potential of such structures in developing new antitubercular agents (Kantevari et al., 2011).
Anticancer and Antimicrobial Properties
Research on pyrazoline derivatives bearing a quinoline tail has shown promising antiamoebic activity and cytotoxicity against human breast cancer MCF-7 cell line. This highlights the potential for developing new therapeutic agents targeting both infectious diseases and cancer from quinoline-based compounds (Hayat et al., 2010).
Neuroprotection and Enzyme Inhibition
Pyrazolo[3,4-b]quinoline and benzo[b]pyrazolo[4,3-g][1,8]naphthyridine derivatives have been synthesized and evaluated for their potential as enzyme inhibitors. These compounds have shown inhibitory activity against acetylcholinesterase, indicating their potential in treating neurodegenerative diseases (Silva et al., 2011).
Fluorescence Sensors and Molecular Detection
The development of novel fluorescent sensors based on the 1H-pyrazolo[3,4-b]quinoline skeleton for the detection of small inorganic cations in solvents of different polarities showcases the versatility of quinoline-based compounds in analytical and diagnostic applications (Mac et al., 2010).
Pharmacological Assessment
A study on the pharmacological assessment of diversely substituted pyrazolo[3,4-b]quinoline and benzo[b]pyrazolo[4,3-g][1,8]naphthyridine derivatives has led to the synthesis of tacrine analogues with inhibitory effects on acetylcholinesterase. This research contributes to the development of new treatments for diseases such as Alzheimer's (Silva et al., 2011).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, or improvements that could be made to its synthesis.
Please consult with a professional chemist or a trusted source for specific information about this compound. It’s important to handle all chemical compounds safely and responsibly.
properties
IUPAC Name |
N-cyclopentyl-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2/c1-16-5-4-6-17(11-16)13-29-14-21-24(20-12-18(26)9-10-22(20)29)28-30(25(21)32)15-23(31)27-19-7-2-3-8-19/h4-6,9-12,14,19H,2-3,7-8,13,15H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEQUOSIZAXZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4CCCC4)C5=C2C=CC(=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide |
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